

A Technical Guide to the Physicochemical Properties of 1-Phenylethylamine Hydrochloride

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Compound of Interest

Compound Name: 1-Phenylethylamine hydrochloride

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Introduction

1-Phenylethylamine hydrochloride is the salt form of 1-phenylethylamine, a primary amine that is a structural analog of phenethylamine. It is a key chiral building block in organic synthesis, particularly in the pharmaceutical industry for the synthesis of chiral active pharmaceutical ingredients (APIs). Its hydrochloride form often provides improved stability and solubility characteristics compared to the free base, making it more suitable for various applications in research and drug development.^[1] This guide provides a comprehensive overview of the core physicochemical properties of **1-phenylethylamine hydrochloride**, detailed experimental protocols for their determination, and logical workflows to aid in its characterization.

Physicochemical Properties

The physical and chemical properties of **1-phenylethylamine hydrochloride** are fundamental to its handling, formulation, and application. Key quantitative data are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ N·HCl	[2][3]
Molecular Weight	157.64 g/mol	[3][4]
Appearance	Solid	[2]
Melting Point	148 °C	[3][5]
Solubility	Water: Highly Soluble[1] Methanol: Soluble[2][5] Chloroform: Soluble[2][5] Acetonitrile: Slightly Soluble[2] [5]	[1][2][5]
pKa	9.04 ± 0.10 (Predicted for the amine)	[6]
LogP	3.2086	[3]
Exact Mass	157.0658271 Da	[3][4]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of **1-phenylethylamine hydrochloride**.

- ¹H NMR:** The proton NMR spectrum provides information on the hydrogen environments within the molecule. Data is available from spectral databases.[4][7]
- ¹³C NMR:** The carbon NMR spectrum complements the proton NMR by detailing the carbon framework.[4]
- Infrared (IR) Spectroscopy:** The FTIR spectrum, often obtained using a KBr wafer technique, reveals characteristic peaks for the amine salt and the aromatic ring.[4]
- Mass Spectrometry (MS):** GC-MS is commonly used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight.[4]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key analyses.

Melting Point Determination

The melting point is a crucial indicator of purity.^[8] A narrow melting range of one or two degrees is characteristic of a pure substance, while impurities tend to depress and broaden this range.^{[8][9]}

Methodology (Capillary Method using Mel-Temp Apparatus):

- **Sample Preparation:** Ensure the **1-phenylethylamine hydrochloride** sample is dry and finely powdered.^[10]
- **Capillary Loading:** Invert a capillary tube (open end down) and press it into the sample powder. Tap the tube gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end to a height of 2-3 mm.^[11]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a Mel-Temp or similar apparatus.^[9]
- **Rapid Determination (Optional):** For an unknown or unverified sample, heat the block rapidly to find an approximate melting point.^[11]
- **Accurate Determination:** Using a fresh sample, heat the apparatus at a medium rate until the temperature is about 20°C below the approximate melting point.^[11] Then, reduce the heating rate to no more than 1-2°C per minute to ensure thermal equilibrium.^{[8][11]}
- **Observation and Recording:** Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.^[8]

Solubility Assessment

Solubility is a critical parameter, especially in drug development, as it influences bioavailability and formulation. The hydrochloride salt form generally enhances water solubility compared to

the free base.[1]

Methodology (Qualitative Shake-Flask Method):

- Preparation: Add approximately 25 mg of **1-phenylethylamine hydrochloride** to a small, clean test tube.[12][13]
- Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, methanol, chloroform, acetonitrile) in small portions (e.g., 0.25 mL at a time).[12][13]
- Mixing: After each addition, cap the test tube and shake it vigorously for 30-60 seconds.[12][13]
- Observation: Visually inspect the solution for any undissolved solid particles against a contrasting background.
- Classification:
 - Soluble: If the entire solid dissolves.
 - Slightly Soluble: If a small portion of the solid dissolves or dissolution is incomplete.
 - Insoluble: If no significant dissolution is observed.
- pH Adjustment (for aqueous solutions): Since the compound is an amine salt, its solubility can be pH-dependent.[14] Testing solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can provide further information on its behavior.[15]

pKa Determination

The pKa value is the pH at which the amine group is 50% protonated. It is essential for predicting the ionization state of the molecule at different physiological pH values, which affects absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Potentiometric Titration):

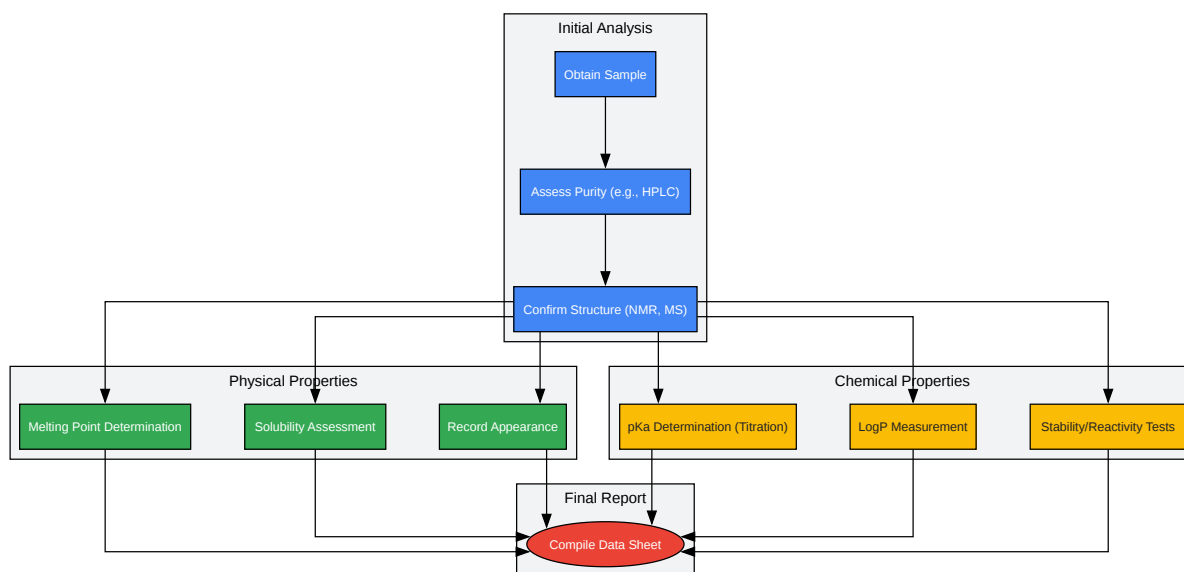
- Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[16][17]

- **Sample Preparation:** Accurately weigh and dissolve a sample of **1-phenylethylamine hydrochloride** in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1 mM).[16][17] To maintain a constant ionic strength throughout the titration, a background electrolyte like 0.15 M KCl can be added.[16]
- **Titration Setup:** Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb does not contact the stir bar.[18]
- **Titration:** Begin stirring at a slow, steady rate. Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1-0.2 mL) using a burette.[18]
- **Data Recording:** After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[17] Take more frequent readings near the equivalence point, where the pH changes most rapidly.
- **Data Analysis:** Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[18] This corresponds to the inflection point on the curve.[19][20] Perform at least three titrations to ensure reproducibility.[16]

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a substance like **1-phenylethylamine hydrochloride**.

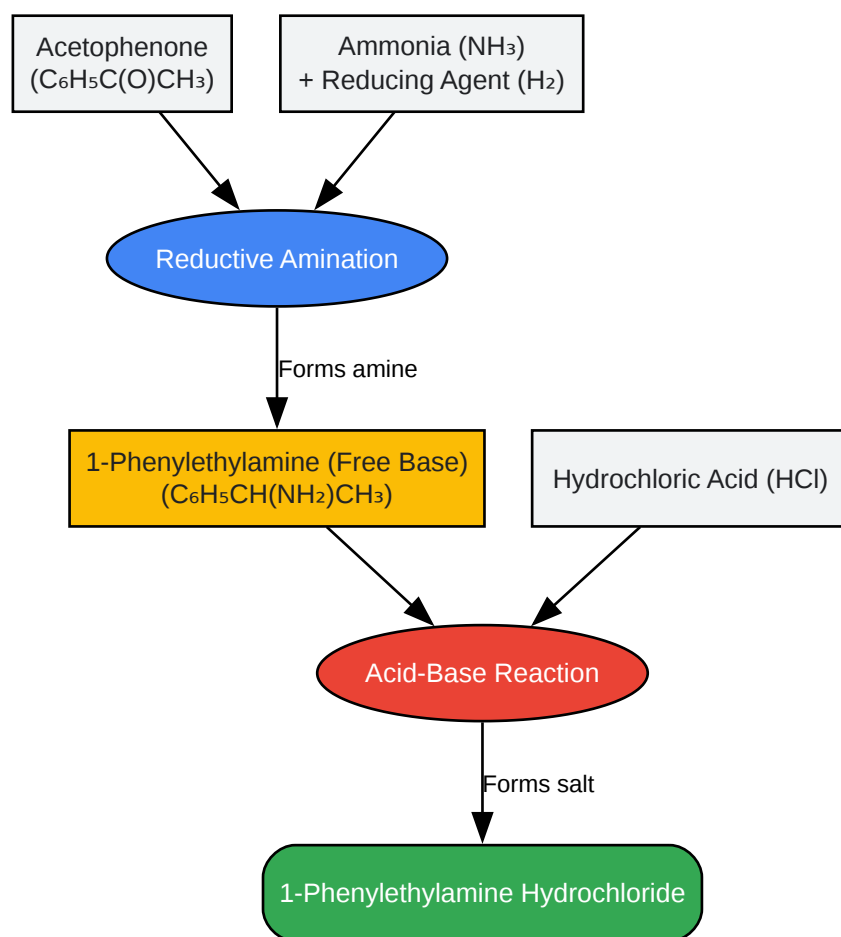


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Caption: Workflow for Physicochemical Characterization.

Synthesis via Reductive Amination

1-Phenylethylamine is commonly synthesized via the reductive amination of acetophenone.^[21] The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.



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